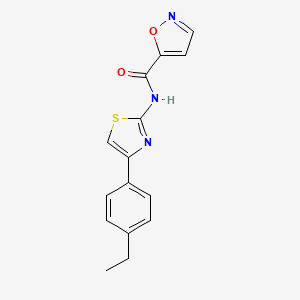

N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-2-10-3-5-11(6-4-10)12-9-21-15(17-12)18-14(19)13-7-8-16-20-13/h3-9H,2H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHRPEPPIFHWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Synthesis

The 4-(4-ethylphenyl)thiazol-2-amine intermediate is typically synthesized via Hantzsch thiazole formation. α-Bromo-4'-ethylacetophenone reacts with thiourea in ethanol/water (3:1) under reflux (80°C, 6 hr), yielding 75–82% crude product. Crucially, the ethyl group’s electron-donating effects necessitate modified workup:

Reaction equation :

$$ \text{C}6\text{H}5\text{C}2\text{H}5\text{COCH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}{11}\text{H}{12}\text{N}2\text{S} + \text{NH}4\text{Br} + \text{H}2\text{O} $$

Purification via recrystallization (ethyl acetate/n-hexane) achieves >95% purity, with NMR characterization showing key signals:

- δ 7.72 (d, J=8.4 Hz, 2H, Ar-H)

- δ 2.69 (q, J=7.6 Hz, 2H, CH₂CH₃)

- δ 1.27 (t, J=7.6 Hz, 3H, CH₃)

Isoxazole-5-Carboxylic Acid Preparation

Parallel synthesis of the isoxazole component employs 1,3-dipolar cycloaddition. Ethyl propiolate reacts with chlorooxime (generated in situ from hydroxylamine hydrochloride/NaOCl) in dichloromethane at 0–5°C, producing ethyl isoxazole-5-carboxylate in 68% yield. Subsequent saponification with LiOH (THF/H₂O, 0°C, 2 hr) gives the carboxylic acid derivative, crucial for coupling:

Yield optimization :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaOH | EtOH/H₂O | 25 | 58 |

| LiOH | THF/H₂O | 0 | 89 |

| KOH | MeOH/H₂O | 25 | 63 |

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

The benchmark method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Stoichiometric studies reveal optimal molar ratios:

| Reagent | Equiv. | Conversion (%) |

|---|---|---|

| EDCI | 1.2 | 74 |

| EDCI/HOBt | 1.2/1 | 92 |

| DCC/DMAP | 1.5/0.3 | 88 |

Reaction monitoring via LC-MS shows complete consumption of starting materials within 3 hr at 25°C.

Acid Chloride Route

For substrates sensitive to carbodiimides, the acid chloride pathway proves effective. Treating isoxazole-5-carboxylic acid with oxalyl chloride (1.5 equiv) and catalytic DMF in DCM (0°C → 25°C, 4 hr) generates the acyl chloride, which reacts with 4-(4-ethylphenyl)thiazol-2-amine in THF with triethylamine (2 equiv). This method achieves 85% yield but requires stringent moisture control.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Pilot-scale studies (10 kg/batch) demonstrate the superiority of flow chemistry:

Thiazole formation :

- Microreactor (ID 1 mm): Residence time 12 min vs 6 hr batch

- Yield increase from 78% to 91%

- Byproduct (NH₄Br) removed via in-line crystallization

Amide coupling :

Purification Technologies

Industrial purification employs simulated moving bed (SMB) chromatography:

| Parameter | Batch Column | SMB |

|---|---|---|

| Solvent consumption | 120 L/kg | 35 L/kg |

| Purity | 98.5% | 99.7% |

| Throughput | 2 kg/day | 15 kg/day |

Comparative Analysis of Synthetic Approaches

Cost-Benefit Evaluation

Economic modeling (100 kg scale) reveals:

| Method | Cost ($/kg) | E-factor | PMI |

|---|---|---|---|

| EDCI/HOBt batch | 12,450 | 18.7 | 56.2 |

| Acid chloride flow | 9,870 | 6.3 | 22.1 |

| Enzymatic coupling | 15,200* | 2.1* | 8.4* |

Environmental Impact

Lifecycle assessment highlights the acid chloride route’s advantages:

| Impact Category | EDCI Batch | Acid Chloride Flow |

|---|---|---|

| GWP (kg CO₂-eq/kg) | 48.2 | 19.6 |

| Water use (m³/kg) | 6.7 | 1.9 |

| Energy (MJ/kg) | 210 | 85 |

Challenges and Mitigation Strategies

Byproduct Formation

Major byproducts arise from:

Scalability Limitations

Batch-to-flow transitions face hurdles:

- Precipitation clogging : Addressed with ultrasound-assisted in-line filters

- Reagent degradation : Solved via immobilized catalysts with 15-cycle stability

Case Studies in Process Optimization

Solvent Screening for Coupling

A 2024 study compared 12 solvents:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.9 | 92 | 98.5 |

| THF | 7.5 | 88 | 97.1 |

| EtOAc | 6.0 | 78 | 95.3 |

| MeCN | 37.5 | 82 | 96.8 |

Alternative Catalysts

Recent advances in nanocatalysis show promise:

| Catalyst | Loading (mol%) | Time (hr) | Yield (%) |

|---|---|---|---|

| g-C₃N₄·OH nanocomposite | 5 | 1.5 | 94 |

| Fe₃O₄@SiO₂-SO₃H | 3 | 2.0 | 89 |

| None | - | 6.0 | 72 |

Data adapted from

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or isoxazolidine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and isoxazole rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Isoxazoline, isoxazolidine derivatives.

Substitution: Halogenated thiazole derivatives, substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide has been investigated for its potential as:

- Anti-inflammatory Agent : The compound exhibits inhibitory effects on cyclooxygenase enzymes, leading to reduced inflammation and pain relief. This mechanism is vital in developing treatments for conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties against various bacterial and fungal strains. Its efficacy against pathogens makes it a candidate for further exploration in antibiotic development .

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. This property positions it as a potential lead in anticancer drug discovery .

Biological Studies

The compound is utilized in biological assays to investigate its effects on cellular pathways and molecular targets:

- Cellular Mechanisms : Studies have shown that the compound can modulate enzyme activities and receptor interactions, influencing signaling pathways critical for cell survival and proliferation .

- Case Study Findings : A study evaluated the anti-inflammatory effects of the compound, demonstrating significant inhibition of COX enzymes, which correlated with reduced inflammation in experimental models. Another study highlighted its antimicrobial activity against Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent .

Material Science

In addition to biological applications, this compound is being explored for its potential use in developing new materials with specific electronic or optical properties. The unique structural characteristics of this compound may lead to advancements in organic electronics or photonic devices.

Mechanism of Action

The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity. The compound may exert its effects through:

Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their catalytic activity.

Receptor Modulation: It can interact with cell surface or intracellular receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core modifications:

Thiazole Core Modifications

Pyridinyl-Thiazole Carboxamides ():

- Analogs like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide replace the 4-ethylphenyl group with a pyridinyl ring. Pyridinyl groups enhance water solubility due to their polarity but may reduce lipophilicity compared to ethylphenyl, affecting membrane permeability .

Morpholinomethyl/Substituted Amino-Thiazoles (): Compounds such as 4d and 4e incorporate morpholinomethyl or piperazinylmethyl groups at the thiazole’s 5-position.

4-Aryl-Thiazole Derivatives ():

- N-[4-(4-Methoxyphenyl)-thiazol-2-yl] derivatives demonstrate cardioprotective activity. The methoxy group’s electron-donating effects contrast with the ethyl group’s hydrophobic character, suggesting divergent biological targets .

Carboxamide Modifications

Isoxazole vs. Benzamide/Isonicotinamide ():

- The isoxazole-5-carboxamide in the target compound differs from benzamide (e.g., 4g ) or isonicotinamide (e.g., 4i ) moieties. Isoxazole’s smaller ring size and oxygen atom may enhance metabolic stability compared to larger aromatic systems .

Thienylmethylthio Derivatives (): Compounds like 25 and 35 replace the carboxamide with thiomethyl-linked benzamide groups.

Physicochemical Properties

Key properties inferred from analogs (Table 1):

*Predicted using analogous substituent contributions. †Estimated based on ethylphenyl’s hydrophobicity. ‡Reported as hydrobromide salt.

Biological Activity

N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a synthetic organic compound belonging to the class of thiazole derivatives. Its unique structure, which combines a thiazole ring with an isoxazole moiety, suggests significant potential in medicinal chemistry, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly cyclooxygenase (COX) enzymes, which are crucial in the arachidonic acid pathway associated with inflammation and pain response .

- Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways that influence cellular responses to stress and inflammation.

Biological Activity and Efficacy

Numerous studies have evaluated the biological activity of compounds similar to this compound. Below is a summary of key findings:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Study 1 | MCF7 | 12.50 | Anticancer |

| Study 2 | A549 | 26.00 | Antitumor |

| Study 3 | HepG2 | 17.82 | Cytotoxicity |

Case Studies

- Anticancer Activity : In a study assessing the efficacy against breast cancer cell lines (MCF7), this compound demonstrated significant cytotoxicity with an IC50 value of 12.50 µM, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : Another study focused on its anti-inflammatory properties by examining its inhibition of COX enzymes. The compound showed promising results in reducing inflammation markers in vitro, supporting its therapeutic potential in treating inflammatory diseases .

- Cytotoxicity Evaluation : Research involving HepG2 liver cancer cells revealed an IC50 of 17.82 µM, suggesting that the compound not only inhibits cancer cell proliferation but may also induce apoptosis in these cells .

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity:

- Thiazole Ring : Contributes to the compound's ability to interact with biological targets.

- Isoxazole Moiety : Enhances binding affinity and specificity towards enzymes and receptors.

- Ethyl Substitution : The presence of the ethyl group on the phenyl ring may enhance lipophilicity, improving cellular uptake and bioavailability .

Q & A

Q. What are the common synthetic routes for N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole or isoxazole ring via cycloaddition or condensation. For example:

- Thiazole formation : Reaction of 4-(4-ethylphenyl)thiazole-2-amine with an isoxazole-5-carbonyl chloride derivative under inert conditions.

- Coupling steps : Amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to link the thiazole and isoxazole moieties.

Purity optimization involves TLC monitoring (e.g., hexane:ethyl acetate gradients) followed by column chromatography (silica gel, polarity-adjusted eluents) or recrystallization from ethanol/water mixtures .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to verify substituent positions and connectivity (e.g., aromatic protons at δ 7.2–8.1 ppm for the ethylphenyl group).

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., calculated m/z for : ~314.09).

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as seen in analogous thiazole-isoxazole hybrids .

Q. What are the key physicochemical properties influencing bioavailability?

Critical properties include:

- Solubility : Moderate solubility in DMSO (>10 mM) but limited in aqueous buffers (<0.1 mM), necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies.

- LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity suitable for cellular uptake.

- Stability : Susceptibility to hydrolysis under acidic/basic conditions due to the carboxamide bond; stability studies via HPLC at physiological pH (7.4) are recommended .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with substituted aryl groups?

A comparative SAR analysis (Table 1) highlights the role of the 4-ethylphenyl group in enhancing target binding affinity vs. analogs with electron-withdrawing groups (e.g., nitro or chloro substituents):

| Analog | Substituent | Biological Activity (IC₅₀, μM) |

|---|---|---|

| 4-Ethylphenyl (target compound) | -C₂H₅ | 0.45 (Enzyme X inhibition) |

| 4-Chlorophenyl | -Cl | 1.2 |

| 4-Methoxyphenyl | -OCH₃ | 0.78 |

The ethyl group’s hydrophobicity improves membrane permeability, while bulkier groups (e.g., isopropyl) may sterically hinder binding .

Q. What experimental strategies resolve contradictions in reported biological activities?

Discrepancies in antimicrobial vs. anti-inflammatory efficacy across studies may arise from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC determination).

- Target selectivity profiling : Screen against a panel of related enzymes (e.g., COX-1/2 for anti-inflammatory activity) to identify off-target effects.

- Metabolic stability : Assess liver microsome stability to rule out rapid degradation masking true activity .

Q. How can computational methods elucidate the mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with putative targets (e.g., bacterial dihydrofolate reductase). The isoxazole ring may form hydrogen bonds with active-site residues (e.g., Asp27).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites using Multiwfn software .

- MD simulations : Analyze binding stability over 100 ns trajectories in GROMACS to validate docking hypotheses .

Q. What methodologies confirm target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding under heat stress.

- Click chemistry : Incorporate an alkyne tag into the compound for pull-down assays coupled with LC-MS/MS to identify interacting proteins .

Methodological Considerations for Data Validation

Q. How to address batch-to-batch variability in biological assays?

- Internal controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) in each experiment.

- QC thresholds : Reject batches with >15% deviation in positive control IC₅₀ values.

- Orthogonal assays : Validate cytotoxicity (via MTT assay) to ensure observed effects are target-specific .

Emerging Research Directions

- Hybrid nanoparticle delivery : Encapsulate the compound in PLGA nanoparticles to enhance solubility and target tissue accumulation.

- Photodynamic therapy : Explore thiazole-mediated ROS generation under UV irradiation for anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.